4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
Overview
Description
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride is a chemical compound with the empirical formula C7H16Cl2N4O and a molecular weight of 243.13 . It is a solid substance . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO.Cl.Cl.C1CC (CCN1)c2nnc [nH]2
. The InChI representation is 1S/C7H12N4.2ClH.H2O/c1-3-8-4-2-6 (1)7-9-5-10-11-7;;;/h5-6,8H,1-4H2, (H,9,10,11);2*1H;1H2
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C7H16Cl2N4O and a molecular weight of 243.13 . The compound’s InChI key is XUSDCVNSAXSOMP-UHFFFAOYSA-N .Scientific Research Applications
Antifungal Applications : A study by Sangshetti and Shinde (2010) described the synthesis of 1,2,4-triazines, which include 4-(4H-1,2,4-Triazol-3-yl)piperidine, and their evaluation as antifungal agents. The compounds showed significant in vitro antifungal activity, suggesting their potential use in treating fungal infections (Sangshetti & Shinde, 2010).
Structural Analysis and Biological Activity : Shukla et al. (2017) synthesized and analyzed the structure of biologically active derivatives of 1,2,4-triazoles, which included compounds with piperidine rings. They explored the intermolecular interactions within these structures and their implications for biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Properties : Krolenko, Vlasov, and Zhuravel (2016) reported on the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing the piperidine ring. These compounds exhibited strong antimicrobial activity, indicating their potential in antimicrobial treatments (Krolenko, Vlasov, & Zhuravel, 2016).
Type II Diabetes Treatment : A study by ur-Rehman et al. (2018) on S-substituted derivatives of 1,2,4-triazol-3-thiol, which include compounds with a piperidine ring, demonstrated potential as new drug candidates for type II diabetes, showing significant inhibition of α-glucosidase enzyme (ur-Rehman et al., 2018).
Anticonvulsant Effects : Song et al. (2020) researched nonimidazole H3R antagonists/inverse agonists, incorporating the 1,2,4-triazole moiety for anticonvulsant drug development. Their studies suggested the practicability of using H3R antagonists/inverse agonists as anticonvulsants (Song et al., 2020).
Serotonin Receptor Antagonist Activity : Watanabe et al. (1992) synthesized compounds with a 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione structure, including a piperidine group. They found these compounds to have potent 5-HT2 antagonist activity, indicating their potential use in treating conditions like depression and anxiety (Watanabe et al., 1992).
EGFR Inhibitors in Cancer Treatment : Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, used as EGFR inhibitors in cancer treatment. This study highlights the role of 1,2,4-triazole in the development of anti-cancer drugs (Karayel, 2021).
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJFIXCEFHUHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401425-75-9 | |
Record name | 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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